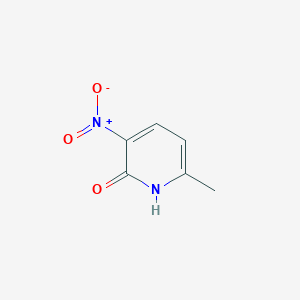

2-Hydroxy-6-methyl-3-nitropyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-methyl-3-nitro-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3/c1-4-2-3-5(8(10)11)6(9)7-4/h2-3H,1H3,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVYDGIGILRUPED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C(=O)N1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90337478 | |

| Record name | 2-Hydroxy-6-methyl-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90337478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39745-39-6 | |

| Record name | 2-Hydroxy-6-methyl-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90337478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Hydroxy-6-methyl-3-nitropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Hydroxy-6-methyl-3-nitropyridine: A Technical Guide for Researchers

CAS Number: 39745-39-6

This technical guide provides an in-depth overview of 2-Hydroxy-6-methyl-3-nitropyridine, a versatile heterocyclic compound with significant applications in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and its role as a key intermediate in the development of targeted therapeutics.

Physicochemical Properties

This compound, also known as 6-methyl-3-nitro-2-pyridinol, is a substituted pyridine derivative.[1] Its chemical structure, featuring a hydroxyl, a methyl, and a nitro group on the pyridine ring, imparts unique reactivity that makes it a valuable building block in organic synthesis.

| Property | Value | Reference |

| CAS Number | 39745-39-6 | [1][2] |

| Molecular Formula | C₆H₆N₂O₃ | [1][2][3] |

| Molecular Weight | 154.12 g/mol | [1][2][3] |

| Appearance | Pale yellow to yellow crystals or powder | [4] |

| Melting Point | Data not available for this isomer. Isomer 2-Hydroxy-5-nitro-6-methyl pyridine: 230-232 °C. Isomer 3-Hydroxy-6-methyl-2-nitropyridine: 104.5-108.5 °C. | |

| Solubility | Limited solubility in water; soluble in polar organic solvents like DMSO and DMF. | [4] |

| Purity | ≥98% | [1][2] |

Synthesis and Experimental Protocols

The synthesis of this compound is a critical process for its application in further chemical reactions. A common laboratory-scale synthesis involves the nitration of a pyridine derivative.

Synthesis of this compound

This protocol describes the nitration of 5-hydroxy-2-methylpyridine to yield 2-nitro-3-hydroxy-6-methylpyridine, which is an isomer of the target compound. The principles of this nitration are applicable to the synthesis of other nitropyridine derivatives.

Materials:

-

5-hydroxy-2-methylpyridine (5.45 g, 50 mmol)

-

Concentrated sulfuric acid (20 ml)

-

Fuming nitric acid (2.35 ml)

-

Ice

-

Standard laboratory glassware and stirring equipment

Procedure:

-

In an ice bath, cool 20 ml of concentrated sulfuric acid in a flask.

-

Slowly add 5.45 g (50 mmol) of 5-hydroxy-2-methylpyridine to the cooled sulfuric acid with continuous stirring.

-

While maintaining the temperature at approximately 30°C, add 2.35 ml of fuming nitric acid dropwise with stirring.[5]

-

After the addition is complete, allow the mixture to stand at room temperature overnight.[5]

-

Pour the reaction mixture over 100 g of ice with stirring.

-

Collect the resulting precipitate by filtration, wash it with water, and dry it to obtain the product.[5]

Applications in Drug Discovery and Development

This compound serves as a crucial intermediate in the synthesis of various bioactive molecules, particularly in the development of kinase inhibitors for therapeutic use. Its chemical structure allows for further modifications to create complex molecules that can interact with specific biological targets. This compound is notably used in the synthesis of inhibitors for Janus kinase 2 (JAK2) and glycogen synthase kinase-3 (GSK3).

Role in the Synthesis of Janus Kinase 2 (JAK2) Inhibitors

The JAK2 signaling pathway is integral to the production of blood cells, and mutations in the JAK2 gene are associated with myeloproliferative neoplasms such as polycythemia vera and essential thrombocythemia.[2][6][7][8] The development of JAK2 inhibitors is therefore a key area of cancer research.

Nitropyridine derivatives are precursors in the synthesis of potent JAK2 inhibitors. The general workflow involves the conversion of the hydroxyl group of this compound to a chloro group, followed by a series of coupling reactions to build the final inhibitor molecule.

Below is a logical workflow illustrating the synthesis of a generic JAK2 inhibitor from a nitropyridine intermediate.

Role in the Synthesis of Glycogen Synthase Kinase-3 (GSK3) Inhibitors

GSK3 is a serine/threonine kinase that plays a crucial role in various cellular processes, including glucose metabolism, cell proliferation, and apoptosis.[9][10][11] Dysregulation of GSK3 has been implicated in a range of diseases such as neurodegenerative disorders like Alzheimer's disease, bipolar disorder, and diabetes.[9][12][13] Consequently, GSK3 inhibitors are being actively investigated as potential therapeutic agents.

Similar to the synthesis of JAK2 inhibitors, nitropyridine compounds are valuable starting materials for creating GSK3 inhibitors. The synthetic route often involves a series of substitutions and modifications to the pyridine ring to achieve a molecule with high affinity and selectivity for the GSK3 enzyme.

Signaling Pathways

A fundamental understanding of the signaling pathways in which JAK2 and GSK3 are involved is essential for the rational design of effective inhibitors.

The JAK2/STAT Signaling Pathway

The JAK/STAT pathway is a primary route for transmitting signals from extracellular cytokines and growth factors to the cell nucleus, where it modulates gene expression.[8][14] This pathway is critical for hematopoiesis, immune response, and inflammation. The binding of a cytokine to its receptor leads to the activation of associated JAKs, which then phosphorylate STAT proteins. These activated STATs translocate to the nucleus and regulate the transcription of target genes.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Roles of JAK2 in Aging, Inflammation, Hematopoiesis and Malignant Transformation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C6H6N2O3 | CID 543029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Hydroxy-6-methoxy-3-nitropyridine | Chemical Properties, Uses, Safety Data & Synthesis - Reliable China Supplier [pipzine-chem.com]

- 5. prepchem.com [prepchem.com]

- 6. Janus Kinase 2 (JAK2) and Its Role in Myelofibrosis - Bristol Myers Squibb [bms.com]

- 7. The role of JAK2 abnormalities in hematologic neoplasms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. JAK2 gene: MedlinePlus Genetics [medlineplus.gov]

- 9. Role of GSK-3β Inhibitors: New Promises and Opportunities for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. GSK3 Signaling Pathway | Thermo Fisher Scientific - HK [thermofisher.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Frontiers | The role of glycogen synthase kinase 3 beta in neurodegenerative diseases [frontiersin.org]

- 13. Frontiers | The dual role of glycogen synthase kinase-3 beta (GSK3β) in neurodegenerative pathologies: interplay between autophagy and disease progression [frontiersin.org]

- 14. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 2-Hydroxy-6-methyl-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a detailed technical overview of 2-Hydroxy-6-methyl-3-nitropyridine, a heterocyclic compound of interest in various scientific domains. The document covers its fundamental physicochemical properties, including a detailed calculation of its molecular weight. It also outlines a common synthetic pathway and discusses its potential applications, particularly in the fields of pharmaceutical and agrochemical research. The information is structured to be a valuable resource for professionals engaged in chemical synthesis and drug development.

Physicochemical Properties and Molecular Weight

This compound is a substituted pyridine derivative with the molecular formula C₆H₆N₂O₃.[1][2] Its structure incorporates a pyridine ring with hydroxyl, methyl, and nitro functional groups, which contribute to its specific chemical reactivity and physical characteristics. The compound is also known by the synonym 2-Hydroxy-3-nitro-6-picoline.[2]

Molecular Weight Calculation

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The molecular formula for this compound is C₆H₆N₂O₃.[1][3] The calculation is as follows:

| Element | Symbol | Quantity | Standard Atomic Weight (amu) | Total Weight (amu) |

| Carbon | C | 6 | ~12.011 | 72.066 |

| Hydrogen | H | 6 | ~1.008 | 6.048 |

| Nitrogen | N | 2 | ~14.007 | 28.014 |

| Oxygen | O | 3 | ~15.999 | 47.997 |

| Total Molecular Weight | ~154.125 |

Note: Standard atomic weights are based on isotopic abundances and may have slight variations.[4][5][6][7][8][9] The commonly cited molecular weight for this compound is 154.12 g/mol .[1][2][3]

Key Physicochemical Data

A summary of important physicochemical properties is presented below for quick reference.

| Property | Value | Source |

| Molecular Formula | C₆H₆N₂O₃ | [1][2][3] |

| Molecular Weight | 154.12 g/mol | [1][2][3] |

| IUPAC Name | 6-methyl-3-nitro-1H-pyridin-2-one | [3] |

| CAS Number | 39745-39-6 | [1][2][3] |

| Appearance | White to yellow or brown powder/crystals | [10] |

| Purity | ≥98% (typical commercial grade) | [2] |

| Storage Conditions | 0-8°C | [2] |

Synthesis and Experimental Protocols

The synthesis of this compound is a key process for its utilization in further research and development. A general workflow for its synthesis is outlined below.

Synthetic Workflow

The synthesis typically involves the nitration of a precursor molecule, 2-hydroxy-6-methylpyridine. This electrophilic substitution reaction introduces the nitro group onto the pyridine ring.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Nitration of 2-Hydroxy-6-methylpyridine

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and safety assessments.

-

Preparation: In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, place 2-hydroxy-6-methylpyridine in a cooled solvent such as concentrated sulfuric acid.

-

Cooling: Cool the mixture to a temperature between 0 and 5°C using an ice bath.

-

Addition of Nitrating Agent: Slowly add a nitrating mixture (e.g., a solution of nitric acid in sulfuric acid) dropwise to the flask, ensuring the temperature does not exceed 10°C.

-

Reaction: After the addition is complete, allow the mixture to stir at a low temperature for a specified period to ensure the reaction goes to completion.

-

Quenching: Carefully pour the reaction mixture over crushed ice to precipitate the crude product.

-

Isolation: Collect the solid precipitate by vacuum filtration and wash with cold water to remove residual acid.

-

Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the purified this compound.

-

Drying: Dry the purified crystals under vacuum to remove any remaining solvent.

Applications in Research and Development

This compound serves as a versatile intermediate in the synthesis of more complex molecules.[2] Its functional groups allow for a variety of chemical transformations, making it a valuable building block in several areas of research.

Logical Relationship of Applications

The utility of this compound stems from its role as a precursor in multi-step synthetic processes.

Caption: Relationship between the core compound and its primary application areas.

Pharmaceutical and Agrochemical Sectors

-

Pharmaceutical Development: This compound is utilized as an intermediate in the synthesis of various pharmaceutical agents. It is particularly noted for its use in creating molecules targeting neurological disorders, where it can contribute to enhancing drug efficacy and specificity.[2]

-

Agricultural Chemicals: In the agrochemical industry, it is employed in the formulation of products for pest control. Its derivatives are explored for creating effective solutions that may offer improved environmental profiles compared to some traditional pesticides.[2]

Conclusion

This compound is a significant heterocyclic compound with a well-defined set of physicochemical properties, headlined by its molecular weight of approximately 154.12 g/mol . Its established synthetic routes and its utility as a versatile intermediate make it a compound of continuing interest for researchers in both the pharmaceutical and agricultural sciences. This guide has provided a consolidated resource covering its core technical data, synthesis, and key applications to support ongoing and future research endeavors.

References

- 1. scbt.com [scbt.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | C6H6N2O3 | CID 543029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Nitrogen - Wikipedia [en.wikipedia.org]

- 5. Oxygen - Wikipedia [en.wikipedia.org]

- 6. Hydrogen - Wikipedia [en.wikipedia.org]

- 7. Atomic/Molar mass [westfield.ma.edu]

- 8. m.youtube.com [m.youtube.com]

- 9. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]

- 10. Page loading... [guidechem.com]

An In-depth Technical Guide to the Chemical Properties of 2-Hydroxy-6-methyl-3-nitropyridine

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of 2-Hydroxy-6-methyl-3-nitropyridine. The information is intended for researchers, scientists, and professionals in the fields of drug development, agrochemical synthesis, and materials science.

Core Chemical Properties and Identifiers

This compound, also known by its IUPAC name 6-methyl-3-nitro-1H-pyridin-2-one, is a versatile heterocyclic compound.[1] Its structure, featuring a pyridine ring with hydroxyl, methyl, and nitro functional groups, makes it a valuable intermediate in various chemical syntheses.[2] The presence of the hydroxyl group enhances its reactivity, while the nitro group is key to its utility in organic synthesis.[2]

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound and its isomers.

| Property | Value | Source |

| IUPAC Name | 6-methyl-3-nitro-1H-pyridin-2-one | PubChem[1] |

| CAS Number | 39745-39-6 | PubChem, Chem-Impex[1][2] |

| Molecular Formula | C₆H₆N₂O₃ | PubChem, Chem-Impex, SCBT[1][2][3] |

| Molecular Weight | 154.12 g/mol | PubChem, Chem-Impex, SCBT[1][2][3] |

| Appearance | Pale yellow to yellow crystals or powder | Thermo Scientific[4] |

| Melting Point | 230-232 °C (for isomer 2-Hydroxy-5-Nitro-6-Methyl Pyridine) | Cynor Laboratories[5] |

| Solubility | Limited solubility in water; soluble in polar organic solvents like DMSO, DMF, ethanol, and acetone. | Guidechem, Pipzine Chemicals[6][7] |

| Purity | ≥98% | Chem-Impex[2] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the nitration of a pyridine derivative. The following protocol is based on the nitration of 2-hydroxy-6-methylpyridine.

Materials:

-

2-hydroxy-6-methylpyridine (1.4 mol, 152 g)

-

Concentrated sulfuric acid (300 mL)

-

Fuming nitric acid (1.47 mol, 92 mL)

-

Ice

Procedure:

-

In a suitable reaction vessel, slowly add 300 mL of concentrated sulfuric acid to 152 g of 2-hydroxy-6-methylpyridine.

-

At room temperature, begin the dropwise addition of 92 mL of fuming nitric acid. It is crucial to control the rate of addition to maintain the internal temperature below 60°C.

-

After the complete addition of nitric acid, continue to stir the reaction mixture at room temperature for one hour.[8]

-

The reaction is then quenched by pouring the mixture over ice.

-

The resulting precipitate is collected via filtration, washed thoroughly with water, and then dried to yield the final product.[9]

Safety and Handling

This compound is classified as hazardous. It is essential to handle this chemical with appropriate safety precautions in a well-ventilated area.[10][11]

GHS Hazard Classifications: [1]

-

H302: Harmful if swallowed

-

H315: Causes skin irritation

-

H318: Causes serious eye damage

-

H335: May cause respiratory irritation

Personal Protective Equipment (PPE):

-

Eye Protection: Wear safety glasses or goggles.[10]

-

Hand Protection: Wear impervious chemical-resistant gloves.[10]

-

Skin and Body Protection: Wear protective clothing to prevent skin contact.[11]

-

Respiratory Protection: Use a dust respirator if handling in a way that generates dust.[10]

Handling and Storage:

-

Do not eat, drink, or smoke when using this product.[10]

-

Wash hands thoroughly after handling.[10]

-

Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.[2][10]

-

Avoid contact with incompatible materials such as strong oxidizing agents.[12]

Applications and Research Interest

The unique chemical structure of this compound makes it a valuable building block in several industries.

-

Pharmaceutical Development: It serves as a key intermediate in the synthesis of various pharmaceuticals. It is particularly noted for its use in developing drugs targeting neurological disorders.[2]

-

Agrochemicals: The compound is utilized in the formulation of modern agrochemicals, contributing to effective pest control solutions.[2]

-

Specialty Chemicals: Its reactivity, particularly its ability to undergo electrophilic substitution, allows for the creation of complex molecules used in specialty chemicals and dye manufacturing.[2]

-

Analytical Chemistry: It can be employed as a reagent in various analytical methods for the detection and quantification of other substances.[2]

References

- 1. This compound | C6H6N2O3 | CID 543029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. scbt.com [scbt.com]

- 4. 3-Hydroxy-6-methyl-2-nitropyridine, 99% 50 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 5. cynorlaboratories.com [cynorlaboratories.com]

- 6. 2-Hydroxy-6-methoxy-3-nitropyridine | Chemical Properties, Uses, Safety Data & Synthesis - Reliable China Supplier [pipzine-chem.com]

- 7. Page loading... [wap.guidechem.com]

- 8. Page loading... [guidechem.com]

- 9. prepchem.com [prepchem.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. fishersci.at [fishersci.at]

- 12. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Physical Properties of 2-Hydroxy-6-methyl-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 2-hydroxy-6-methyl-3-nitropyridine. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide also includes information on closely related analogs and general experimental protocols for the determination of key physical properties. This document is intended to serve as a valuable resource, highlighting both the available data and areas requiring further experimental investigation.

Core Physical Properties

This compound is a substituted pyridine derivative with the molecular formula C₆H₆N₂O₃. It is important to note that this compound exists in a tautomeric equilibrium with its pyridone form, 6-methyl-3-nitro-2(1H)-pyridone. The pyridone tautomer is generally considered to be the more stable form, particularly in the solid state and in polar solvents. The physical properties are therefore influenced by this equilibrium.

Table 1: Summary of Physical Properties for this compound and its Tautomer

| Property | Value | Notes |

| Molecular Formula | C₆H₆N₂O₃[1][2] | |

| Molecular Weight | 154.12 g/mol [1][2] | |

| CAS Number | 39745-39-6[1][2] | |

| IUPAC Name (Pyridone form) | 6-methyl-3-nitro-1H-pyridin-2-one[1] | The pyridone tautomer is often the named species. |

| Melting Point | Data not available | A melting point of 216.5-218.5 °C has been reported for the product of a reaction expected to yield this compound, but the starting materials were not unambiguously defined[3]. For comparison, the related compound 3-nitro-1-methyl-2(1H)-pyridinone has a melting point of 176 °C[4]. |

| Boiling Point | Data not available | A predicted boiling point for the related 3-nitro-1-methyl-2(1H)-pyridinone is 314.1 °C[4]. |

| Solubility | Limited solubility in water; soluble in polar organic solvents such as DMSO and DMF. | Quantitative solubility data is not available in the reviewed literature. The polarity of the molecule suggests poor solubility in non-polar organic solvents. |

| pKa | Data not available | The acidity of the N-H bond in the pyridone tautomer is a key parameter for which experimental data is lacking. A predicted pKa of -5.28 for 3-nitro-1-methyl-2(1H)-pyridinone likely corresponds to the protonation of the carbonyl group[4]. |

Tautomerism

The tautomeric equilibrium between the 2-hydroxy-pyridine and the 2-pyridone forms is a critical aspect of the chemistry of this molecule. The position of this equilibrium is influenced by the solvent, temperature, and the electronic nature of the substituents on the pyridine ring. For most 2-hydroxypyridines, the pyridone form is significantly more stable.

Caption: Tautomeric equilibrium of this compound.

Experimental Protocols

Due to the absence of specific published experimental data for this compound, the following sections provide detailed, generalized methodologies for the determination of key physical properties applicable to this and similar organic compounds.

Determination of Melting Point

The melting point of a crystalline solid is a key indicator of its purity. A sharp melting range is characteristic of a pure compound, while impurities typically depress and broaden the melting range.

Methodology: Capillary Melting Point Determination

-

Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered. The open end of a glass capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the powder into the sealed end. This process is repeated until a sample column of 2-3 mm is obtained.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or a Thiele tube. The apparatus is heated at a steady and slow rate, typically 1-2 °C per minute, in the vicinity of the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range. For a pure compound, this range should be narrow (0.5-2 °C).

Caption: Experimental workflow for melting point determination.

Determination of pKa by UV-Vis Spectrophotometry

The acid dissociation constant (pKa) is a measure of the acidity of a compound. For this compound, the pKa would quantify the acidity of the N-H bond in the more stable pyridone tautomer. A common method for pKa determination of compounds with a chromophore that changes with ionization state is UV-Vis spectrophotometry.

Methodology: Spectrophotometric Titration

-

Preparation of Buffer Solutions: A series of buffer solutions with known pH values spanning a range of approximately 3 pH units around the estimated pKa of the compound are prepared.

-

Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol or water, depending on solubility). Aliquots of this stock solution are added to each of the buffer solutions to create a series of solutions with the same concentration of the compound but different pH values.

-

UV-Vis Spectroscopy: The UV-Vis absorption spectrum of each solution is recorded over a relevant wavelength range.

-

Data Analysis: The absorbance at a wavelength where the protonated and deprotonated forms of the molecule have significantly different extinction coefficients is plotted against the pH. The pKa is the pH at which the absorbance is halfway between the absorbance of the fully protonated and fully deprotonated species. This can be determined from the inflection point of the resulting sigmoidal curve.

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

Conclusion

While this compound is commercially available, its physical properties are not extensively documented in readily available scientific literature. This guide has summarized the known information and highlighted the significant data gaps, particularly concerning its melting point, boiling point, quantitative solubility, and pKa. The provided general experimental protocols offer a roadmap for researchers to characterize this compound and similar molecules. The tautomeric nature of this compound is a key feature that influences its physical and chemical behavior, with the pyridone form expected to be predominant. Further experimental work is necessary to fully elucidate the physical properties of this compound, which will be valuable for its application in pharmaceutical and materials science research.

References

An In-depth Technical Guide to 2-Hydroxy-6-methyl-3-nitropyridine: Structure, Synthesis, and Application in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxy-6-methyl-3-nitropyridine is a substituted pyridine derivative that serves as a crucial intermediate in the synthesis of various organic compounds. While not possessing significant biological activity itself, its structural features make it a valuable building block in the development of pharmacologically active molecules. This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of this compound. Furthermore, it delves into its application as a key intermediate in the synthesis of pirfenidone analogues, a class of drugs investigated for the treatment of fibrosis. The guide details relevant experimental protocols and explores the underlying mechanism of action of the final drug products, focusing on the Transforming Growth Factor-beta (TGF-β) signaling pathway.

Core Compound: this compound

This compound, also known as 6-methyl-3-nitro-2(1H)-pyridinone, is a pale yellow crystalline solid. Its chemical structure consists of a pyridine ring substituted with a hydroxyl group at position 2, a methyl group at position 6, and a nitro group at position 3.

Chemical Structure and Properties

The presence of the electron-withdrawing nitro group and the electron-donating hydroxyl and methyl groups on the pyridine ring influences its reactivity and chemical properties.

| Property | Value | Reference |

| CAS Number | 39745-39-6 | [1][2] |

| Molecular Formula | C₆H₆N₂O₃ | [1][2] |

| Molecular Weight | 154.12 g/mol | [1][2][3] |

| IUPAC Name | 6-methyl-3-nitro-1H-pyridin-2-one | [3] |

| Synonyms | 2-Hydroxy-3-nitro-6-picoline | [1] |

| Physical State | Solid | [4] |

| Purity | ≥98% | [1] |

| Storage Conditions | 0-8°C | [1] |

Synthesis of this compound

A common method for the synthesis of this compound is through the nitration of 2-hydroxy-6-methylpyridine.

Materials:

-

5-hydroxy-2-methylpyridine (or 2-hydroxy-6-methylpyridine)

-

Concentrated sulfuric acid

-

Fuming nitric acid

-

Ice

Procedure:

-

In a flask cooled in an ice bath, add 5.45 g (50 mmol) of 5-hydroxy-2-methylpyridine to 20 ml of concentrated sulfuric acid.

-

While maintaining the temperature at 30°C, add 2.35 ml of fuming nitric acid dropwise with stirring.

-

After the addition is complete, leave the mixture to stir overnight at room temperature.

-

Pour the reaction mixture onto 100 g of ice with stirring.

-

Filter the resulting precipitate, rinse with water, and dry to obtain this compound.

Application in Drug Development: Intermediate for Pirfenidone Analogues

This compound is a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders and fibrotic diseases.[5] A notable application is in the preparation of analogues of Pirfenidone, a drug used for the treatment of idiopathic pulmonary fibrosis (IPF).

Synthetic Workflow: From Intermediate to a Pirfenidone Analogue

The following workflow illustrates the use of a nitropyridine derivative, conceptually similar to this compound, in the synthesis of a pirfenidone analogue. The initial nitropyridine is first reduced and then coupled with other moieties to yield the final active compound.

References

In-Depth Technical Guide: 6-Methyl-3-nitro-1H-pyridin-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 6-methyl-3-nitro-1H-pyridin-2-one, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. This document details its chemical identity, synthesis, and physicochemical properties, and explores its potential biological significance based on the activities of structurally related pyridinone derivatives.

IUPAC Name and Tautomerism

The compound commonly referred to as 2-Hydroxy-6-methyl-3-nitropyridine exists in a tautomeric equilibrium with its keto form. Spectroscopic evidence and chemical reactivity studies indicate that the pyridin-2-one tautomer is the predominant and more stable form. Therefore, the correct International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 6-methyl-3-nitro-1H-pyridin-2-one .[1] This guide will use the IUPAC-preferred nomenclature.

Physicochemical and Spectroscopic Data

While specific experimental data for 6-methyl-3-nitro-1H-pyridin-2-one is not extensively available in public literature, data for the closely related isomer, 4-Hydroxy-6-methyl-3-nitro-2-pyridone, provides valuable comparative insights.

| Property | Value (for 4-Hydroxy-6-methyl-3-nitro-2-pyridone) | Reference |

| Molecular Formula | C6H6N2O4 | [1][2] |

| Molecular Weight | 170.12 g/mol | [1][2] |

| Melting Point | 293-296 °C | |

| Assay Purity | 98% |

Synthesis of 6-Methyl-3-nitro-1H-pyridin-2-one

The synthesis of 6-methyl-3-nitro-1H-pyridin-2-one can be achieved through the nitration of a substituted pyridine precursor. The following experimental protocol is adapted from the synthesis of 2-hydroxy-3-nitro-6-methylpyridine, an intermediate in the preparation of 2-Chloro-3-nitro-6-methylpyridine.[3]

Experimental Protocol: Nitration of 2-Amino-6-methylpyridine

This procedure details the formation of the target compound, referred to in the source as 2-hydroxy-3-nitro-6-methylpyridine.

Step 1: Nitration

-

In an appropriate reaction vessel, cool concentrated sulfuric acid in an ice bath.

-

Slowly add 2-amino-6-methylpyridine to the cooled sulfuric acid while maintaining a low temperature.

-

Once the addition is complete and the mixture is homogenous, slowly add a pre-mixed solution of concentrated sulfuric acid and concentrated nitric acid (1:1 volume ratio).

-

Maintain the reaction at 0°C for 1 hour, then allow it to stand for 12 hours.

-

Pour the reaction mixture into a larger volume of ice water.

-

Neutralize the solution by adding concentrated ammonia until a pH of 7 is reached.

-

Collect the resulting precipitate by filtration and dry the filter cake to obtain the crude product.

-

The crude product can be further purified by steam distillation followed by recrystallization from ethyl acetate.

Step 2: Diazotization (as described in the synthesis of the chloro-derivative, leading to the hydroxyl-derivative) [3]

-

Add the nitrated product from Step 1 to water, followed by the slow addition of concentrated sulfuric acid with stirring and cooling in an ice bath to 0°C.

-

Add sodium nitrite in portions, maintaining the temperature at 0°C for 4 hours.

-

Allow the reaction to stand for 12 hours, during which a yellow precipitate of 6-methyl-3-nitro-1H-pyridin-2-one will form.

-

Collect the product by vacuum filtration and dry under vacuum.

Logical Workflow for Synthesis

The synthesis of 6-methyl-3-nitro-1H-pyridin-2-one can be visualized as a two-step process starting from 2-amino-6-methylpyridine. This workflow is illustrated in the following diagram.

Caption: Synthetic pathway for 6-methyl-3-nitro-1H-pyridin-2-one.

Potential Biological Activity and Applications

While specific biological studies on 6-methyl-3-nitro-1H-pyridin-2-one are limited, the broader class of pyridinone derivatives has garnered significant attention in medicinal chemistry for a wide range of biological activities. These compounds are recognized for their ability to serve as versatile scaffolds in drug design.

General Biological Activities of Pyridinones

Pyridinone derivatives have been reported to exhibit a diverse array of biological effects, including:

-

Antimicrobial Activity : Some pyridinone-containing compounds have shown efficacy against various bacterial and fungal pathogens.[4][5]

-

Antiviral Activity : The pyridinone scaffold is a key component in some non-nucleoside reverse transcriptase inhibitors (NNRTIs) used in the treatment of HIV.[6]

-

Anti-inflammatory Properties : Certain derivatives have demonstrated anti-inflammatory effects.[4]

-

Anticancer Activity : The pyridinone core is present in numerous compounds investigated for their potential as anticancer agents.[6]

-

Kinase Inhibition : Substituted pyridinones have been explored as inhibitors of various protein kinases, which are crucial targets in oncology and inflammatory diseases.[7]

Given the established biological relevance of the pyridinone nucleus, 6-methyl-3-nitro-1H-pyridin-2-one represents a valuable intermediate for the synthesis of novel therapeutic agents. The nitro group, in particular, can serve as a handle for further chemical modifications to generate libraries of compounds for biological screening.

Potential Signaling Pathway Involvement

Based on the known activities of related pyridinone compounds as protein kinase inhibitors, a hypothetical signaling pathway where a derivative of 6-methyl-3-nitro-1H-pyridin-2-one might act is depicted below. This is a generalized representation and would require experimental validation for any specific derivative.

Caption: Hypothetical kinase inhibition signaling pathway.

Conclusion

6-Methyl-3-nitro-1H-pyridin-2-one is a valuable heterocyclic compound with a clear synthetic route. While direct biological data is sparse, its structural relationship to a wide range of biologically active pyridinones makes it a compound of significant interest for further investigation and as a building block in the development of novel therapeutics. Researchers in drug discovery are encouraged to explore the potential of this and related molecules in various disease models.

References

- 1. 4-Hydroxy-6-methyl-3-nitro-2-pyridone | C6H6N2O4 | CID 54685619 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. Page loading... [wap.guidechem.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones [mdpi.com]

- 6. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivatives as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of 2-Hydroxy-6-methyl-3-nitropyridine from 2-amino-6-methylpyridine: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the synthesis of 2-hydroxy-6-methyl-3-nitropyridine, a valuable intermediate in pharmaceutical and materials science research. The synthesis is a two-step process commencing with the nitration of 2-amino-6-methylpyridine, followed by a diazotization reaction. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and a visual representation of the synthetic pathway.

Synthetic Pathway Overview

The conversion of 2-amino-6-methylpyridine to this compound proceeds through two key chemical transformations:

-

Nitration: The initial step involves the introduction of a nitro group (-NO2) onto the pyridine ring of 2-amino-6-methylpyridine. This is an electrophilic aromatic substitution reaction carried out in a strong acidic medium.

-

Diazotization: The amino group (-NH2) of the nitrated intermediate is then converted into a diazonium salt, which is subsequently hydrolyzed to a hydroxyl group (-OH), yielding the final product.[1][2][3]

Experimental Protocols

The following protocols are based on established synthetic procedures.[1]

Step 1: Synthesis of 2-amino-6-methyl-3-nitropyridine (Intermediate)

Materials:

-

2-amino-6-methylpyridine

-

Concentrated sulfuric acid (98%)

-

Concentrated nitric acid (72%)

-

Concentrated ammonia solution

-

Ice

-

Ethyl acetate

Procedure:

-

In a suitable reaction vessel, cool 100 mL of concentrated sulfuric acid in an ice bath.

-

Slowly add 30 g (0.28 mol) of 2-amino-6-methylpyridine to the cooled sulfuric acid while maintaining the temperature at 0°C.

-

Prepare a nitrating mixture by combining concentrated sulfuric acid (98%) and concentrated nitric acid (72%) in a 1:1 volume ratio.

-

Slowly add 42 mL of the nitrating mixture to the reaction vessel, ensuring the temperature is maintained at 0°C. The reaction is carried out for 1 hour at this temperature.

-

Allow the reaction mixture to stand for 12 hours.

-

Pour the reaction solution into 2 L of ice water.

-

Neutralize the solution by adding concentrated ammonia to achieve a pH of 7.

-

Filter the resulting precipitate and dry the filter cake to obtain the crude product.

-

The crude product can be further purified by steam distillation. The bright yellow liquid obtained is extracted with ethyl acetate and recrystallized from ethyl acetate.

Step 2: Synthesis of this compound

Materials:

-

2-amino-6-methyl-3-nitropyridine (from Step 1)

-

Water

-

Concentrated sulfuric acid

-

Sodium nitrite

-

Ice

Procedure:

-

Add 10 g (0.065 mol) of the intermediate from Step 1 to 100 mL of water in a reaction vessel.

-

With stirring, slowly add 12 mL of concentrated sulfuric acid and cool the mixture to 0°C in an ice bath.

-

Add 6.9 g (0.098 mol) of sodium nitrite in batches, maintaining the reaction temperature at 0°C for 4 hours.

-

Let the reaction mixture stand for 12 hours, during which a yellow precipitate will form.

-

Filter the precipitate under reduced pressure and dry it under vacuum to obtain the final product.

Quantitative Data

The following table summarizes the quantitative data associated with the synthesis.

| Step | Product | Starting Material | Reagents | Yield | Melting Point |

| 1 | 2-amino-6-methyl-3-nitropyridine | 30 g of 2-amino-6-methylpyridine | 100 mL conc. H₂SO₄, 42 mL of 1:1 conc. H₂SO₄:conc. HNO₃ | 29% (after purification) | 156.5-158.5°C (recrystallized from ethyl acetate) |

| 2 | This compound | 10 g of 2-amino-6-methyl-3-nitropyridine | 12 mL conc. H₂SO₄, 6.9 g NaNO₂ | 77% | 216.5-218.5°C (recrystallized from water) |

Visualization of the Synthetic Pathway

The following diagrams illustrate the logical workflow of the synthesis process.

Caption: Overall workflow of the two-step synthesis.

Caption: Chemical transformation schematic.

References

An In-depth Technical Guide to the Reactivity and Stability of 2-Hydroxy-6-methyl-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity and stability of 2-Hydroxy-6-methyl-3-nitropyridine. This compound serves as a versatile building block in medicinal chemistry and materials science, primarily due to the interplay of its functional groups: a nucleophilic hydroxyl group, an electron-withdrawing nitro group, and a reactive methyl group on a pyridine scaffold.

Chemical and Physical Properties

This compound, also known by its IUPAC name 6-methyl-3-nitro-1H-pyridin-2-one, is a crystalline solid.[1] Its properties are influenced by the tautomeric equilibrium between the pyridinol and pyridone forms, with the pyridone form generally being predominant in the solid state and in solution.

Table 1: Physical and Chemical Properties of this compound and Related Isomers

| Property | This compound | 2-Hydroxy-6-methyl-5-nitropyridine (Isomer) | 3-Hydroxy-6-methyl-2-nitropyridine (Isomer) |

| CAS Number | 39745-39-6[1][2] | 28489-45-4 | 15128-90-2[1] |

| Molecular Formula | C₆H₆N₂O₃[1][2] | C₆H₆N₂O₃ | C₆H₆N₂O₃[1] |

| Molecular Weight | 154.12 g/mol [1][2] | 154.12 g/mol | 154.12 g/mol [1] |

| Appearance | Pale yellow to yellow crystalline solid (inferred) | Pale yellow to yellow crystalline solid | Pale yellow to yellow crystals or powder[1] |

| Melting Point | Data not available | 230-232 °C | 104.5-108.5 °C[1] |

| Solubility | Generally soluble in polar organic solvents like DMSO and DMF; limited solubility in water.[3] | Data not available | Data not available |

| pKa | Data not available | Data not available | Data not available |

Note: Some physical properties are inferred from closely related isomers due to the limited availability of experimental data for this compound.

Synthesis of this compound

The primary route for the synthesis of this compound involves the nitration of a 2-hydroxy-6-methylpyridine precursor.

Experimental Protocol: Nitration of 5-Hydroxy-2-methylpyridine

This protocol is adapted from a known synthesis of a related isomer.[4]

Materials:

-

5-hydroxy-2-methylpyridine

-

Concentrated sulfuric acid

-

Fuming nitric acid

-

Ice

-

Deionized water

Procedure:

-

In a flask equipped with a magnetic stirrer and cooled in an ice bath, cautiously add 5.45 g (50 mmol) of 5-hydroxy-2-methylpyridine to 20 ml of concentrated sulfuric acid.

-

Maintain the temperature at or below 30°C and add 2.35 ml of fuming nitric acid dropwise with continuous stirring.

-

After the addition is complete, allow the mixture to stir overnight at room temperature.

-

Carefully add 100 g of crushed ice to the reaction mixture with stirring.

-

Collect the resulting precipitate by filtration.

-

Wash the solid product with cold deionized water.

-

Dry the product under vacuum to yield 2-nitro-3-hydroxy-6-methylpyridine.

Purification: The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Reactivity

The reactivity of this compound is dictated by its functional groups. The electron-withdrawing nitro group activates the pyridine ring for nucleophilic attack and also influences the acidity of the hydroxyl group.

Reactions at the Hydroxyl Group (Pyridone Tautomer)

The hydroxyl group can undergo O-alkylation, though N-alkylation of the pyridone tautomer is often competitive and can be the major pathway depending on the reaction conditions.

Experimental Protocol: N-Alkylation of 2-Pyridone (General)

This is a general procedure for the N-alkylation of 2-pyridones.

Materials:

-

This compound

-

Alkyl halide (e.g., benzyl chloride)

-

Tetrabutylammonium fluoride

-

Tetrahydrofuran (THF)

Procedure:

-

Dissolve this compound, the alkyl halide, and tetrabutylammonium fluoride in THF at room temperature.

-

Stir the reaction mixture overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution and purify the product by column chromatography.

Reactions Involving the Nitro Group

The nitro group can be readily reduced to an amino group, which is a key transformation for the synthesis of various derivatives.

Experimental Protocol: Reduction of the Nitro Group (General)

This is a general procedure for the reduction of aromatic nitro groups.

Materials:

-

This compound

-

Iron powder

-

Ammonium chloride

-

Ethanol

-

Water

Procedure:

-

To a solution of this compound in a mixture of ethanol and water, add iron powder and ammonium chloride.

-

Heat the mixture to reflux and stir vigorously.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the hot reaction mixture through a pad of celite to remove the iron salts.

-

Wash the celite pad with hot ethanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude amino-pyridine derivative.

-

Purify the product by recrystallization or column chromatography.

Stability

This compound is generally stable under standard laboratory conditions.[5] However, its stability can be affected by exposure to heat, light, and certain chemical environments.

Table 2: Stability Profile of this compound

| Condition | Stability | Potential Degradation Pathway |

| Thermal | Stable at ambient temperatures. Decomposition may occur at elevated temperatures. For some nitropyridines, decomposition can be autocatalytic. | Thermal decomposition of related nitropyridine N-oxides yields 2-methylpyridine and pyridine. |

| Photochemical | Potentially susceptible to photodegradation, a common characteristic of nitroaromatic compounds. | Photochemical reactions of pyridine N-oxides can lead to rearrangements and deoxygenation. |

| Hydrolytic | Generally stable in neutral aqueous solutions. Stability may be compromised under strongly acidic or basic conditions. | Hydrolysis is a potential degradation pathway for related compounds under certain conditions. |

Storage Recommendations: For long-term storage, this compound should be kept in a tightly sealed container in a cool, dry, and well-ventilated area, away from light and incompatible materials such as strong oxidizing agents.[5]

Role in Drug Development: A Precursor for GSK-3 Inhibitors

Nitropyridine derivatives are valuable intermediates in the synthesis of kinase inhibitors, particularly for Glycogen Synthase Kinase-3 (GSK-3).[6][7] GSK-3 is a serine/threonine kinase implicated in various cellular processes, and its dysregulation is associated with several neurological disorders, including Alzheimer's disease.[4][6]

The synthesis of GSK-3 inhibitors often involves the reduction of a nitropyridine to the corresponding aminopyridine, followed by coupling reactions to build the final inhibitor scaffold.

The diagram above illustrates how upstream signals like Wnt and insulin typically inhibit GSK-3. In pathological conditions where GSK-3 is overactive, leading to detrimental effects such as tau hyperphosphorylation, inhibitors derived from precursors like this compound can block its activity.

Safety and Handling

This compound is classified as harmful if swallowed, causes skin irritation, and may cause serious eye damage and respiratory irritation.[8][9]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.

-

Skin Protection: Wear protective gloves and clothing to prevent skin exposure.

-

Respiratory Protection: Use a NIOSH-approved respirator if ventilation is inadequate.

Handling:

-

Avoid contact with skin, eyes, and clothing.

-

Avoid breathing dust.

-

Handle in a well-ventilated area.

-

Wash thoroughly after handling.

First Aid Measures:

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a physician or poison control center.

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.

-

If Inhaled: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.

This guide is intended for informational purposes for qualified professionals and should not be considered a substitute for a comprehensive safety data sheet (SDS) and established laboratory safety protocols.

References

- 1. This compound | C6H6N2O3 | CID 543029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. The role of glycogen synthase kinase 3 beta in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Hydroxy-6-methylpyridine(3279-76-3) 13C NMR [m.chemicalbook.com]

- 6. GSK-3 in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 2-Hydroxy-4-methyl-3-nitropyridine(21901-18-8) 13C NMR [m.chemicalbook.com]

- 9. 2-nitropyridin-3-ol - Chemical & Physical Properties by Cheméo [chemeo.com]

An In-depth Technical Guide to the Solubility of 2-Hydroxy-6-methyl-3-nitropyridine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of 2-Hydroxy-6-methyl-3-nitropyridine in organic solvents. Despite a comprehensive review of scientific literature, chemical databases, and supplier technical data sheets, specific quantitative solubility data for this compound in various organic solvents remains largely unpublished. This document summarizes the available qualitative information, provides detailed experimental protocols for determining solubility, and presents a generalized workflow for such measurements.

Quantitative Solubility Data

A thorough search of available scientific literature and chemical databases did not yield specific quantitative data (e.g., in g/100 g, mol/L, or mole fraction) for the solubility of this compound in common organic solvents. Chemical suppliers generally describe the compound as being soluble in "various solvents" without providing numerical values.

While direct data is unavailable, information on a structurally related isomer, 2-Hydroxy-5-methyl-3-nitropyridine, suggests that it has limited solubility in water but is more readily soluble in common organic solvents such as ethanol, acetone, and dimethylformamide. This suggests that this compound is also likely to exhibit good solubility in polar organic solvents.

Given the absence of published data, experimental determination is necessary to ascertain the precise solubility of this compound in specific organic solvents.

Experimental Protocols for Solubility Determination

The following are detailed methodologies for two common and reliable experimental techniques for determining the solubility of a solid compound like this compound in an organic solvent: the Isothermal Shake-Flask Method and the Gravimetric Method.

2.1. Isothermal Shake-Flask Method

This is a widely accepted method for determining equilibrium solubility.

Principle: An excess amount of the solid solute is equilibrated with the solvent at a constant temperature. The concentration of the solute in the resulting saturated solution is then determined analytically.

Apparatus and Materials:

-

This compound (solid)

-

Selected organic solvent(s)

-

Temperature-controlled orbital shaker or water bath

-

Analytical balance (accurate to ±0.1 mg)

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Procedure:

-

Preparation: Add an excess amount of this compound to a series of vials or flasks, each containing a known volume of the desired organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium with a saturated solution has been reached.

-

Equilibration: Seal the vials and place them in the temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached. The required time may need to be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to sediment. Alternatively, centrifuge the samples at the experimental temperature to facilitate the separation of the solid and liquid phases.

-

Sampling and Dilution: Carefully withdraw an aliquot of the supernatant using a pre-warmed (or pre-cooled to the experimental temperature) syringe. Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microparticles. Accurately weigh the collected filtrate and then dilute it with a suitable solvent to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound. A calibration curve should be prepared using standard solutions of known concentrations.

-

Calculation: The solubility (S) can be calculated using the following formula:

S = (C × DF × V) / m

Where:

-

C is the concentration of the diluted sample determined from the calibration curve.

-

DF is the dilution factor.

-

V is the initial volume of the solvent.

-

m is the mass of the aliquot of the saturated solution taken for analysis.

-

2.2. Gravimetric Method

This method is simpler but may be less precise than instrumental methods, especially for compounds with lower solubility.

Principle: A known mass of a saturated solution is evaporated to dryness, and the mass of the remaining solute is determined.

Apparatus and Materials:

-

This compound (solid)

-

Selected organic solvent(s)

-

Temperature-controlled shaker or water bath

-

Analytical balance (accurate to ±0.1 mg)

-

Evaporating dish or watch glass

-

Oven

Procedure:

-

Preparation of Saturated Solution: Prepare a saturated solution as described in steps 1 and 2 of the Isothermal Shake-Flask Method.

-

Phase Separation: Separate the solid and liquid phases as described in step 3 of the Isothermal Shake-Flask Method.

-

Sampling: Carefully transfer a known mass of the clear supernatant to a pre-weighed evaporating dish.

-

Evaporation: Place the evaporating dish in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute. The evaporation can also be carried out under reduced pressure to minimize thermal stress on the compound.

-

Drying and Weighing: Once the solvent has completely evaporated, cool the evaporating dish in a desiccator and weigh it. Repeat the drying and weighing process until a constant mass is achieved.

-

Calculation: The solubility is expressed as the mass of solute per mass of solvent.

Solubility ( g/100 g solvent) = [ (Mass of dish + residue) - (Mass of empty dish) ] / [ (Mass of dish + solution) - (Mass of dish + residue) ] × 100

Visualized Experimental Workflow

The following diagram illustrates a generalized experimental workflow for determining the solubility of this compound using the Isothermal Shake-Flask Method.

Caption: Workflow for Solubility Determination.

Spectroscopic and Synthetic Profile of 2-Hydroxy-6-methyl-3-nitropyridine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral data and synthetic considerations for 2-Hydroxy-6-methyl-3-nitropyridine (CAS No. 39745-39-6). While publicly available experimental spectral data for this specific compound is limited, this document outlines the expected spectroscopic characteristics based on its chemical structure and provides generalized experimental protocols for its analysis. To illustrate the principles of data presentation, spectral data for a related isomer, 4-Hydroxy-6-methyl-3-nitro-2-pyridone, is included for comparative purposes.

Compound Identification

| Property | Value |

| Compound Name | This compound |

| Synonyms | 6-methyl-3-nitro-1H-pyridin-2-one |

| CAS Number | 39745-39-6 |

| Molecular Formula | C₆H₆N₂O₃ |

| Molecular Weight | 154.12 g/mol |

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy (Anticipated)

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group protons. The chemical shifts will be influenced by the electron-withdrawing nitro group and the hydroxyl/oxo group. The two aromatic protons on the pyridine ring would likely appear as doublets due to coupling with each other. The methyl protons would appear as a singlet. The labile proton of the hydroxyl group may appear as a broad singlet, and its chemical shift would be highly dependent on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum should display six distinct signals corresponding to the six carbon atoms in the molecule. The carbon atom attached to the nitro group and the carbonyl carbon would be significantly downfield. The methyl carbon would appear at the most upfield region of the spectrum.

Infrared (IR) Spectroscopy (Anticipated)

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for its functional groups. A broad band in the region of 3400-3200 cm⁻¹ would be indicative of the O-H stretch of the hydroxyl group, potentially with intramolecular hydrogen bonding. A strong absorption band around 1650-1680 cm⁻¹ would correspond to the C=O stretching vibration of the pyridinone tautomer. The asymmetric and symmetric stretching vibrations of the nitro group (NO₂) are expected to appear around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively. C-H stretching vibrations of the aromatic ring and the methyl group would be observed around 3100-3000 cm⁻¹ and 2980-2850 cm⁻¹, respectively.

Spectral Data of a Structural Isomer: 4-Hydroxy-6-methyl-3-nitro-2-pyridone

For illustrative purposes, the following tables present the available spectral data for a structural isomer, 4-Hydroxy-6-methyl-3-nitro-2-pyridone (CAS No. 4966-90-9). It is crucial to note that this data is not for this compound.

¹H NMR Data for 4-Hydroxy-6-methyl-3-nitro-2-pyridone

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment (Tentative) |

| Data not publicly available | - | - | - |

IR Spectral Data for 4-Hydroxy-6-methyl-3-nitro-2-pyridone

| Wavenumber (cm⁻¹) | Intensity | Assignment (Tentative) |

| Data not publicly available | - | - |

Experimental Protocols

Detailed experimental protocols for obtaining the spectral data of this compound are not available. The following are generalized procedures for NMR and IR spectroscopy.

General NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in an NMR tube.

-

Instrumentation: Utilize a Nuclear Magnetic Resonance (NMR) spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR.

-

Data Acquisition:

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay of 1-5 seconds.

-

For ¹³C NMR, use a proton-decoupled pulse sequence. A larger number of scans is typically required. The spectral width should cover the expected range for organic molecules (e.g., 0-200 ppm).

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

General FT-IR Spectroscopy Protocol

-

Sample Preparation:

-

Solid Sample (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.

-

Solid Sample (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Background Spectrum: Record a background spectrum of the empty sample compartment (or the clean ATR crystal) to subtract atmospheric and instrumental interferences.

-

Sample Spectrum: Record the infrared spectrum of the sample over a typical range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

Synthesis and Analysis Workflow

The following diagram illustrates a general workflow for the synthesis and subsequent spectroscopic analysis of a target compound like this compound.

Caption: General workflow for the synthesis and spectral analysis of a chemical compound.

Conclusion

While direct experimental spectral data for this compound remains elusive in the public domain, this guide provides a foundational understanding of its expected spectroscopic properties and the methodologies for their determination. The provided information on its chemical identity and the illustrative data for a related isomer serve as valuable resources for researchers in the fields of medicinal chemistry, organic synthesis, and materials science. Further research to obtain and publish the empirical spectral data for this compound is highly encouraged to enrich the collective knowledge base.

An In-depth Technical Guide to 2-Hydroxy-6-methyl-3-nitropyridine: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-hydroxy-6-methyl-3-nitropyridine, a versatile heterocyclic intermediate crucial in the synthesis of a range of pharmaceutical and agrochemical compounds. This document details its discovery and history, physicochemical properties, and detailed experimental protocols for its synthesis. Furthermore, it explores its application in the development of biologically active molecules, particularly in the context of neuroprotective agents, and presents relevant quantitative data and experimental workflows.

Introduction

This compound, also known by its IUPAC name 6-methyl-3-nitro-1H-pyridin-2-one, is a substituted pyridine derivative characterized by a hydroxyl group at the 2-position, a methyl group at the 6-position, and a nitro group at the 3-position. Its unique arrangement of functional groups, particularly the electron-withdrawing nitro group and the reactive hydroxyl moiety, makes it a valuable building block in organic synthesis. The pyridine ring is a privileged scaffold in medicinal chemistry, and its derivatives are integral to numerous approved drugs. The subject compound serves as a key precursor for the synthesis of more complex molecules with a variety of biological activities.

Discovery and History

The synthesis of 3-hydroxy-6-methyl-2-nitropyridine, an isomer of the title compound, is described in U.S. Patent 5,155,116, filed in the early 1990s. While this patent focuses on a related structure, the methods for nitration of hydroxypyridine precursors are relevant to the synthesis of this compound. The broader class of nitropyridines has been a subject of interest in organic synthesis for many decades due to their utility in creating functionalized heterocyclic systems. The development of specific isomers like this compound has been driven by the need for specific precursors in targeted drug discovery programs, particularly those aimed at neurological disorders.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is provided below for easy reference.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₆N₂O₃ | --INVALID-LINK-- |

| Molecular Weight | 154.12 g/mol | --INVALID-LINK-- |

| CAS Number | 39745-39-6 | --INVALID-LINK-- |

| Appearance | Light yellow to brown crystalline powder | --INVALID-LINK-- |

| Melting Point | Not consistently reported | |

| Solubility | Sparingly soluble in water; soluble in many organic solvents | General knowledge |

Spectroscopic Data

Definitive, publicly available experimental spectra for this compound are not readily found in comprehensive databases. The following represents typical expected data based on the analysis of its precursor, 2-hydroxy-6-methylpyridine, and related nitropyridine structures.

| Spectroscopy | Expected Data |

| ¹H NMR | Signals corresponding to the two aromatic protons on the pyridine ring and the methyl protons. The chemical shifts would be influenced by the electron-withdrawing nitro group. |

| ¹³C NMR | Resonances for the five carbons of the pyridine ring and the methyl carbon. The carbon bearing the nitro group and the carbonyl carbon would be significantly downfield. |

| IR (Infrared) | Characteristic peaks for O-H stretching (broad), N-O stretching of the nitro group, C=O stretching (from the pyridinone tautomer), and C-H stretching. |

| Mass Spec (MS) | A molecular ion peak corresponding to the molecular weight of the compound. |

Experimental Protocols

The primary method for the synthesis of this compound is the nitration of a suitable hydroxymethylpyridine precursor. Below are detailed protocols based on literature procedures for analogous compounds.

Synthesis via Nitration of 5-Hydroxy-2-methylpyridine

This protocol describes the synthesis of a structural isomer, which is indicative of the general methodology.

Reaction Scheme:

Caption: Nitration of 5-Hydroxy-2-methylpyridine.

Materials:

-

5-hydroxy-2-methylpyridine (5.45 g, 50 mmol)

-

Concentrated sulfuric acid (20 mL)

-

Fuming nitric acid (2.35 mL)

-

Ice

-

Water

Procedure:

-

In a flask equipped with a magnetic stirrer and cooled in an ice bath, add 5.45 g (50 mmol) of 5-hydroxy-2-methylpyridine to 20 mL of concentrated sulfuric acid.

-

While maintaining the temperature at or below 30°C, add 2.35 mL of fuming nitric acid dropwise with continuous stirring.

-

After the addition is complete, remove the ice bath and allow the mixture to stir overnight at room temperature.

-

Carefully add 100 g of ice to the reaction mixture with stirring.

-

Collect the resulting precipitate by filtration.

-

Wash the filtered product with water and dry to obtain this compound.

General Workflow for Synthesis and Purification

The following diagram illustrates a typical workflow for the synthesis and subsequent purification of this compound.

Caption: General Synthetic and Purification Workflow.

Applications in Drug Discovery and Development

This compound is a valuable intermediate in the synthesis of various pharmaceutical agents, particularly those targeting neurological disorders.[1] Its utility stems from the ability to further functionalize the pyridine ring, for example, by reduction of the nitro group to an amine, which can then be used in a variety of coupling reactions to build more complex molecular architectures.

Role as an Intermediate for Neuroprotective Agents

While specific compounds derived directly from this compound with extensive biological data are not widely published, the general class of substituted nitropyridines is instrumental in the development of neuroprotective agents. These agents often work by mitigating oxidative stress, a key pathological mechanism in many neurodegenerative diseases.

The conceptual workflow for developing a neuroprotective agent using this intermediate is outlined below.

Caption: Drug Discovery Workflow from the Core Intermediate.

Biological Evaluation of a Derivative

The following provides a general protocol for the in vitro evaluation of a hypothetical neuroprotective agent derived from this compound.

Objective: To assess the neuroprotective effects of a test compound against oxidative stress-induced cell death in a neuronal cell line (e.g., SH-SY5Y).

Experimental Protocol:

-

Cell Culture: Culture SH-SY5Y human neuroblastoma cells in appropriate media and conditions.

-

Induction of Oxidative Stress: Treat the cells with an agent known to induce oxidative stress, such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).

-

Treatment: Co-treat the cells with various concentrations of the test compound.

-

Viability Assay: After a set incubation period, assess cell viability using a standard method, such as the MTT assay.

-

Data Analysis: Calculate the percentage of cell viability at each concentration of the test compound and determine the EC₅₀ or IC₅₀ value.

Hypothetical Quantitative Data:

The following table presents hypothetical data for a derivative of this compound in a neuroprotection assay.

| Compound | Assay | Cell Line | Inducer | IC₅₀ / EC₅₀ (µM) |

| Derivative X | Neuroprotection | SH-SY5Y | 6-OHDA | 5 - 50 |

| Derivative X | Cytotoxicity | SH-SY5Y | - | > 100 |

Conclusion

This compound is a strategically important chemical intermediate with significant potential in the fields of pharmaceutical and agrochemical research. Its synthesis, primarily through the nitration of hydroxymethylpyridine precursors, is well-established. While detailed historical and spectroscopic data in the public domain are somewhat limited, its role as a versatile building block is clear from its use in the synthesis of more complex, biologically active molecules. Further research into derivatives of this compound may yield novel therapeutic agents, particularly for the treatment of neurodegenerative diseases. This guide provides a foundational understanding for researchers and developers working with this valuable compound.

References

Tautomerism of 2-Hydroxy-6-methyl-3-nitropyridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tautomerism, the equilibrium between two or more interconverting constitutional isomers, is a critical phenomenon in medicinal chemistry, influencing a molecule's physicochemical properties, receptor binding, and metabolic stability. This guide provides a detailed technical examination of the tautomeric equilibrium of 2-hydroxy-6-methyl-3-nitropyridine, a substituted pyridine derivative of interest in drug discovery. This molecule can exist in two primary tautomeric forms: the hydroxy form (this compound) and the keto form (6-methyl-3-nitro-1H-pyridin-2-one). Understanding the factors that govern this equilibrium is paramount for predicting molecular behavior and designing effective therapeutic agents. This document synthesizes available data on analogous systems, outlines detailed experimental and computational protocols for studying this tautomerism, and presents the information in a clear, structured format for researchers.

The Tautomeric Equilibrium

The tautomerism of this compound involves the migration of a proton between the exocyclic oxygen and the ring nitrogen atom. This results in an equilibrium between the aromatic hydroxy form and the non-aromatic keto form.

Caption: Tautomeric equilibrium of this compound.

For the parent 2-hydroxypyridine, the keto form is generally favored, particularly in polar solvents. This preference is attributed to the greater dipole moment of the keto tautomer, leading to stronger solvating interactions. The presence of substituents, such as the methyl and nitro groups in the target molecule, can significantly influence the position of this equilibrium. The electron-withdrawing nature of the nitro group is expected to further favor the keto form.

Quantitative Analysis of Tautomeric Equilibrium

| Solvent | Dielectric Constant (ε) | KT for 2-Hydroxypyridine | Reference Compound |

| Gas Phase | 1 | ~1 | 2-Hydroxypyridine |

| Cyclohexane | 2.02 | 0.4 | 2-Hydroxypyridine |